Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate
Description
Properties
IUPAC Name |
ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKJAYBXIHEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the fluorination of ethyl 4-oxocyclohexanecarboxylate. The reaction typically employs a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Scientific Research Applications
Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ketone and ester groups facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares core features with several cyclohexane-based esters (Table 1). Key analogs include:
Table 1: Structural Comparison of Ethyl 3-Fluoro-4-Oxo-Cyclohexanecarboxylate with Analogs


*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
- Ring Conformation : Cyclohexane derivatives exhibit varied puckering (e.g., half-chair, envelope) depending on substituents. For example, Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate shows half-chair conformations in crystallography studies, which influence packing stability .
Physicochemical Properties
- Solubility: Fluorine’s electronegativity may reduce solubility in non-polar solvents compared to Ethyl 4-oxocyclohexanecarboxylate, which is commonly used in ethyl acetate extractions .
- Thermal Stability : Fluorinated analogs often exhibit higher melting points due to stronger dipole interactions (e.g., fluorophenyl-containing derivatives in ).
Biological Activity
Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is an organic compound that exhibits potential biological activities due to its unique structural features, including a fluorine atom and a keto group on a cyclohexane ring. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom at the 3-position enhances its biological activity by improving metabolic stability and bioavailability, which are crucial for drug development .
Synthesis Methods
Synthesis typically involves several organic reactions, including:
- Fluorination : Introduction of the fluorine atom.
- Keto formation : Conversion of a hydroxyl group to a keto group.
- Esterification : Formation of the ethyl ester functional group.
These methods allow for controlled synthesis with desired purity and yield .
Pharmacological Properties
This compound has been identified as a candidate for further study in medicinal chemistry. Its pharmacological properties may include:
- Antitumor Activity : Fluorinated compounds often exhibit enhanced antitumor properties. Studies have indicated that related compounds can bind effectively to estrogen receptors (ERs), which are significant in breast cancer treatment .
- Kinase Inhibition : Research shows that compounds with similar structures can inhibit various kinases, such as GSK-3β, IKK-β, and ROCK-1, which are involved in cancer progression and inflammatory responses . The inhibitory activity of related compounds suggests potential applications in cancer therapy.
Interaction Studies
Understanding the interaction mechanisms of this compound is crucial for determining its therapeutic viability. Interaction studies may focus on:
- Binding Affinity : Evaluating how well the compound binds to target proteins like ERs.
- Cell Viability Assays : Assessing cytotoxic effects in various cell lines, such as MCF7 (breast cancer) and HT-22 (neuronal cells) .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.
| Compound | Binding Affinity (nM) | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential ER ligand |
| Cyclofenil | ~10 | ~50 | Known ER ligand |
| GSK-3β Inhibitor (Compound 62) | 8 | ~100 | Highly selective against kinases |
Case Studies
- Estrogen Receptor Binding : A study investigating fluorinated cyclofenil derivatives found that substitution at the C4 position reduced binding affinity but was still significant compared to non-fluorinated analogs. This suggests that this compound could maintain favorable binding characteristics .
- Kinase Inhibition : Inhibitory activity against GSK-3β was reported with IC50 values indicating promising potency. The structure–activity relationship studies demonstrated that modifications could enhance or diminish activity, emphasizing the importance of the fluorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
